molecular formula C23H23N3O5 B14939199 Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate

Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate

Cat. No.: B14939199
M. Wt: 421.4 g/mol
InChI Key: XJCFFPZDWUPKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidin-2,5-dione core, followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts acylation reaction. The quinoxaline moiety is then introduced via a condensation reaction with an appropriate diamine. The final esterification step involves the reaction of the intermediate with methanol under acidic conditions to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
  • Methyl 3-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate

Uniqueness

Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)propanoate

InChI

InChI=1S/C23H23N3O5/c1-13-7-9-15(10-8-13)26-19(27)12-14(22(26)29)11-16(23(30)31-2)20-21(28)25-18-6-4-3-5-17(18)24-20/h3-10,14,16,20,24H,11-12H2,1-2H3,(H,25,28)

InChI Key

XJCFFPZDWUPKOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC(C3C(=O)NC4=CC=CC=C4N3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.